5-Nitrothiophene-3-carbaldehyde
Overview
Description
5-Nitrothiophene-3-carbaldehyde is a chemical compound with the CAS Number: 75428-45-4 . It has a molecular weight of 157.15 and its linear formula is C5H3NO3S .
Synthesis Analysis
Thiophene derivatives, including 5-Nitrothiophene-3-carbaldehyde, are synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which result in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 5-Nitrothiophene-3-carbaldehyde is represented by the linear formula C5H3NO3S . The molecular weight of this compound is 157.15 .Physical And Chemical Properties Analysis
5-Nitrothiophene-3-carbaldehyde is a solid at room temperature . and a flash point of 125.2 .Scientific Research Applications
Synthesis and Chemical Transformations
- 5-Nitrothiophene-3-carbaldehyde has been utilized in the synthesis of various chemical compounds. For instance, its reductive cyclization with triethyl phosphite can lead to the formation of different products, demonstrating its versatility in organic synthesis (Colburn, Iddon, Suschitzky, & Gallagher, 1979).
- Another study highlighted its application in the synthesis of novel compounds with potential antileishmanial activity. This research exemplifies its role in creating derivatives for biological applications (Sadat-Ebrahimi et al., 2019).
Biological and Medicinal Chemistry
- 5-Nitrothiophene-3-carbaldehyde has been explored for its biological activity. A study assessed its efficacy against various microorganisms, suggesting its potential use in developing antimicrobial agents (Morley & Matthews, 2006).
- The compound has also been synthesized and evaluated for its antichagasic activity, demonstrating its potential in treating parasitic infections (Mester et al., 1991).
Radiation Damage Studies
- Research on radiation damage in thiophene derivatives, including 5-nitrothiophene 3-carbaldehyde, has been conducted. These studies provide insights into the stability and reactivity of the compound under radiation, which could be relevant for materials science and radiation chemistry (Geoffroy et al., 1985).
Material Chemistry
- 5-Nitrothiophene-3-carbaldehyde is also instrumental in material chemistry, particularly in the synthesis of novel organic compounds with specific physical or chemical properties. Its reactivity and ability to form various derivatives make it a valuable compound in materialscience and engineering research.
Organic Synthesis
- The compound has been used in the synthesis of furan derivatives. It reacts with tosylmethyl isocyanide in the presence of potassium carbonate, showcasing its role in the formation of heterocyclic compounds, which are crucial in organic chemistry and drug development (Saikachi, Kitagawa, Sasaki, & Van Leusen, 1979).
Photocyclization Studies
- Investigations into the photocyclization of imines derived from thiophene-3-carbaldehyde, including its nitro-substituted derivatives, have been conducted. These studies provide valuable information on the photophysical properties of these compounds, which could be important in photochemistry and the design of photoactive materials (Amati et al., 2006).
Safety And Hazards
5-Nitrothiophene-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Thiophene derivatives, including 5-Nitrothiophene-3-carbaldehyde, have been the subject of many studies due to their wide range of biological activities and industrial applications . They are used in the synthesis of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis of thiophene derivatives and their potential applications .
properties
IUPAC Name |
5-nitrothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVNBTUBCTXNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226354 | |
Record name | 2-Nitrothiophene-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrothiophene-3-carbaldehyde | |
CAS RN |
75428-45-4 | |
Record name | 2-Nitrothiophene-4-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075428454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrothiophene-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitrothiophene-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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